7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a propyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine under microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of recyclable catalysts and green chemistry principles, such as water as a solvent, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an ATP mimetic, binding to the active site of kinases and inhibiting their activity, which can lead to the suppression of cancer cell growth . The pathways involved often include key signaling cascades that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their properties and applications.
Fluorinated Pyrimidines: These compounds have similar fluorine substitutions, which can enhance their stability and biological activity.
Uniqueness
7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, for example, can enhance its binding affinity to certain biological targets, while the propyl group can influence its solubility and pharmacokinetics .
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5/c1-2-3-13-14(10-4-6-12(17)7-5-10)16-20-9-11(8-18)15(19)22(16)21-13/h4-7,9H,2-3,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICBEWWZFOBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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